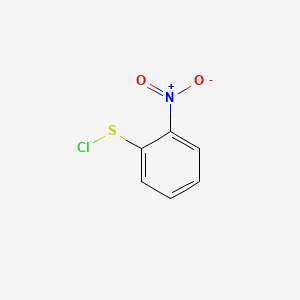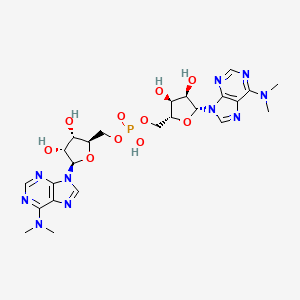
2-Nitrobenzenesulfenyl chloride
Übersicht
Beschreibung
2-Nitrobenzenesulfenyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClNO2S and its molecular weight is 189.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16179. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics Analysis :
- The 2-nitrobenzenesulfenyl (NBS) method is useful for quantitative proteome analysis. This method involves stable isotope labeling of tryptophan residues with NBS chloride. It has been demonstrated that certain matrices, such as 3-hydroxy-4-nitrobenzoic acid (3H4NBA), are more suitable for detecting NBS-labeled peptides by mass spectrometry. This technique allows for the selective ionization and detection of NBS-labeled peptides in a mixture, facilitating easier detection without enrichment. Such methods are advantageous in terms of simplicity, sensitivity, and usability for proteome analysis (Matsuo et al., 2006).
Chemical Transformations :
- 2-Nitrobenzene peroxysulfonyl radical, generated from 2-nitrobenzenesulfonyl chloride and superoxide, has been used for the oxidation of substrates containing benzylic methylene groups to ketones. This reaction demonstrates the utility of 2-nitrobenzenesulfenyl chloride in synthetic organic chemistry, offering a mild and efficient method for oxidizing specific functional groups (Yong Hae Kim et al., 1989).
Synthesis of Diverse Scaffolds :
- Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in different chemical transformations. These include unusual rearrangements to yield a number of diverse privileged scaffolds. This highlights the role of this compound in facilitating the synthesis of complex chemical structures (Fülöpová & Soural, 2015).
Labeling for Mass Spectrometry Analysis :
- This compound has been employed in labeling tryptophan residues for mass spectrometry analysis. This approach is significant for the quantitative and qualitative analysis of proteins in biological samples. It provides a method for relative quantification and protein identification through peptide mass mapping (Kuyama et al., 2003).
Electrophilic Additions in Organic Synthesis :
- The electrophilic addition reactions of this compound to various organic compounds have been studied, demonstrating its utility in organic synthesis. Such reactions are important for constructing complex molecular architectures (Claret et al., 1987).
Biochemische Analyse
Biochemical Properties
2-Nitrobenzenesulfenyl chloride plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides. It interacts with amino groups to form N-2-nitrophenylsulfenyl derivatives, which are crucial intermediates in peptide synthesis . This compound also reacts with nucleosides, forming stable derivatives that are useful in nucleic acid chemistry . The interactions of this compound with these biomolecules are primarily covalent, involving the formation of sulfenyl bonds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying amino groups in proteins and peptides, which can affect cell signaling pathways and gene expression. The compound’s ability to form stable derivatives with nucleosides also impacts cellular metabolism and DNA synthesis . These modifications can lead to changes in cellular behavior and function, highlighting the importance of this compound in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with amino groups in biomolecules. This binding leads to the formation of N-2-nitrophenylsulfenyl derivatives, which are stable and resistant to hydrolysis . The compound can inhibit or activate enzymes by modifying their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by modifying nucleosides and affecting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under dry, inert conditions but can degrade in the presence of moisture and strong bases . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving peptide synthesis and nucleic acid chemistry .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in modifying amino groups and protecting peptides without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse reactions . These threshold effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of N-2-nitrophenylsulfenyl derivatives. These derivatives are stable and resistant to hydrolysis, making them useful intermediates in peptide synthesis . The compound interacts with enzymes and cofactors involved in amino acid and peptide metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s role in modifying amino groups and protecting peptides in biochemical research.
Eigenschaften
IUPAC Name |
(2-nitrophenyl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNKNFHIAFDCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064765 | |
| Record name | Benzenesulfenyl chloride, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10938 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7669-54-7 | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfenyl chloride, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfenyl chloride, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrobenzenesulphenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)













